Guaijaverin

Description

from leaves of Psidium guajava

isolated from Rhododendron plant

Structure

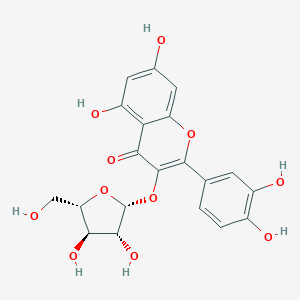

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15-,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZRDJXEMZMZFD-IEGSVRCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176795 | |

| Record name | Guajaverin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22255-13-6, 30370-87-7 | |

| Record name | Guaijaverin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guajavarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022255136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guajaverin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(arabinosyloxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Guaijaverin: A Technical Guide to Its Natural Sources Beyond Psidium guajava

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Guaijaverin (quercetin-3-O-α-L-arabinopyranoside), a flavonoid of significant interest for its therapeutic potential, beyond its well-documented presence in Psidium guajava (common guava). This document details the phytochemical analysis, experimental protocols for isolation and quantification, and the molecular pathways influenced by this bioactive compound.

Natural Sources of this compound

While Psidium guajava remains the most widely recognized source of this compound, scientific literature has identified its presence in other plant species. This section summarizes the known botanical sources of this flavonoid.

Psidium Genus

The Psidium genus, belonging to the Myrtaceae family, is a rich source of flavonoids, including this compound.

-

Psidium guajava (Common Guava): The leaves of P. guajava are the most prominent and well-researched source of this compound.[1] It is often one of the major flavonoids present, alongside other quercetin glycosides. The concentration of this compound in guava leaves can vary based on factors such as geographical location, season, and extraction methodology.

-

Psidium acutangulum DC.: Research has confirmed the presence of this compound in the leaves of Psidium acutangulum, another species within the same genus.[2] This finding suggests that other species within the Psidium genus may also serve as potential sources of this compound.

Other Potential Sources

Initial screenings have suggested the presence of this compound in a broader range of plant families, although detailed isolation and characterization studies are less common.

-

Artabotrys hexapetalus (L.f.) Bhandari: Preliminary phytochemical analyses of extracts from Artabotrys hexapetalus, a member of the Annonaceae family, have indicated the presence of this compound among other flavonoids.[3] However, comprehensive studies focusing specifically on the isolation and quantification of this compound from this source are limited.

-

Larix sp. (Larch): Some phytochemical databases have listed Larix species as potential sources of this compound. The heartwood of larch is known to be rich in phenolic compounds, including flavonoids.[4] Further targeted research is required to confirm and quantify the presence of this compound in different larch species.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly between different plant sources and even within the same species. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | This compound Concentration | Reference |

| Psidium guajava | Leaves | Methanol | HPLC | Not explicitly quantified, but identified as a major flavonoid | Prabu et al., 2006[5] |

| Psidium guajava | Leaves | 50% Methanol | UPLC-Q-TOF-MS/MS | High proportional content among 16 identified flavonoids | Xu et al.[1] |

| Psidium acutangulum | Aerial Parts | Ethyl Acetate | Semi-preparative HPLC | 1.0 mg isolated from 9.1 mg of a fractionated mixture | Houël et al., 2015[2] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of this compound from plant materials.

Extraction of this compound from Psidium guajava Leaves

This protocol is based on the methodology described by Prabu et al. (2006).[6]

-

Plant Material Preparation: Fresh leaves of Psidium guajava are collected, washed, shade-dried, and pulverized into a coarse powder.

-

Solvent Extraction: The powdered leaf material is subjected to extraction with methanol at room temperature for 48 hours. The extract is then filtered.

-

Solvent Evaporation: The methanol is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Bioautography-Directed Fractionation: The crude extract is subjected to chromatographic fractionation. Bioautography is used to identify the fractions with activity against specific microorganisms, such as Streptococcus mutans.

-

Isolation and Purification: The active fractions are further purified using techniques such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation of this compound from Psidium acutangulum

This protocol is adapted from the work of Houël et al. (2015).[2]

-

Decoction Preparation: Fresh aerial parts of Psidium acutangulum are prepared as a decoction.

-

Fractionation: The decoction is subjected to fractionation to separate compounds based on polarity.

-

Semi-Preparative HPLC: A specific fraction is further purified using semi-preparative HPLC.

-

Column: Discovery C18 column (15 cm x 4.6 mm, 5 µm, Supelco)

-

Mobile Phase: A gradient of water and acetonitrile. For the final separation, an isocratic mixture of water/acetonitrile (83:17) is used for 20 minutes, followed by a linear gradient to 50:50 over 5 minutes.

-

Detection: UV detection at 214 and 254 nm.

-

-

Compound Isolation: Fractions containing this compound are collected and the solvent is evaporated to yield the pure compound.

Signaling Pathways Modulated by this compound

This compound, often as a component of guava leaf extract, has been shown to modulate several key signaling pathways involved in inflammation and metabolism.

Anti-Inflammatory Signaling Pathway

Guava leaf extract, containing this compound, has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7]

Caption: this compound inhibits the degradation of IκBα, preventing NF-κB translocation and subsequent pro-inflammatory gene expression.

Insulin Signaling and Glucose Uptake

Extracts of guava leaf have been shown to improve insulin sensitivity and promote glucose uptake in skeletal muscle by enhancing the insulin signaling pathway, leading to the translocation of GLUT4 to the cell membrane.[8]

Caption: Guava leaf extract enhances the insulin signaling cascade, promoting GLUT4 translocation and increased glucose uptake.

AMPK/ACC Metabolic Regulation Pathway

Guava leaf extract has also been found to influence the AMPK/ACC signaling pathway, which plays a crucial role in cellular energy homeostasis.[9]

Caption: Guava leaf extract activates AMPK, leading to the inhibition of fatty acid synthesis and gluconeogenesis, and the promotion of fatty acid oxidation.

References

- 1. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archimer.ifremer.fr [archimer.ifremer.fr]

- 3. mdpi.com [mdpi.com]

- 4. larchresearch.com [larchresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fermented guava leaf extract inhibits LPS-induced COX-2 and iNOS expression in Mouse macrophage cells by inhibition of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guava leaf extracts promote glucose metabolism in SHRSP.Z-Leprfa/Izm rats by improving insulin resistance in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guava leaf inhibits hepatic gluconeogenesis and increases glycogen synthesis via AMPK/ACC signaling pathways in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Guaijaverin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaijaverin (quercetin-3-O-α-L-arabinopyranoside) is a flavonoid glycoside found in various medicinal plants, most notably in the leaves of guava (Psidium guajava). It has garnered significant interest within the scientific community for its potential therapeutic properties, including its action as an antiplaque agent. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the enzymatic pathways, relevant quantitative data, and experimental protocols for its study.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway, a fundamental route for the synthesis of a wide array of plant secondary metabolites. This pathway culminates in the production of the flavonoid aglycone, quercetin, which is then glycosylated to yield this compound.

Phenylpropanoid and Flavonoid Biosynthesis leading to Quercetin

The initial stages of this pathway utilize precursors from primary metabolism. The key steps are outlined below:

-

Shikimate Pathway: This pathway converts simple carbohydrate precursors into chorismate, which is then transformed into the aromatic amino acid L-phenylalanine.

-

Phenylpropanoid Pathway: L-phenylalanine is the starting point for the phenylpropanoid pathway.

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): This enzyme hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

-

Flavonoid Biosynthesis:

-

Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): CHI catalyzes the stereospecific isomerization of naringenin chalcone into the flavanone, naringenin.

-

Flavanone 3-hydroxylase (F3H): F3H hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonoid 3'-hydroxylase (F3'H): F3'H further hydroxylates dihydrokaempferol to yield dihydroquercetin.

-

Flavonol Synthase (FLS): FLS introduces a double bond into the C-ring of dihydroquercetin to form the flavonol, quercetin.

-

Final Glycosylation Step: Formation of this compound

The final step in the biosynthesis of this compound is the transfer of an arabinose sugar moiety to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT).

-

UDP-arabinose:flavonol 3-O-arabinosyltransferase: This enzyme utilizes UDP-arabinose as the sugar donor and quercetin as the acceptor molecule to form this compound (quercetin-3-O-α-L-arabinopyranoside). While the specific enzyme from Psidium guajava has not been fully characterized, studies on homologous enzymes in other plant species, such as Arabidopsis thaliana, have identified flavonol 3-O-arabinosyltransferases (e.g., UGT78D3) that can perform this conversion.[1]

The biosynthesis of the activated sugar donor, UDP-L-arabinose, is also a critical aspect of this pathway. It is primarily synthesized from UDP-glucose through a series of enzymatic reactions involving UDP-glucose 4,6-dehydratase, UDP-4-keto-6-deoxy-D-glucose-3,5-epimerase-4-reductase, and UDP-xylose 4-epimerase.

References

The Chemical Synthesis and Derivatization of Guaijaverin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaijaverin, the 3-O-arabinoside of quercetin, is a naturally occurring flavonoid found in the leaves of the guava plant (Psidium guajava).[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, antibacterial, and potential anti-diabetic properties. This technical guide provides a comprehensive overview of the chemical synthesis and potential derivatization strategies for this compound. It is intended to serve as a resource for researchers and professionals involved in natural product synthesis, medicinal chemistry, and drug discovery. The guide details plausible synthetic routes, experimental protocols for key transformations, and potential pathways for structural modification to explore structure-activity relationships (SAR). All quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams.

Introduction to this compound

This compound, chemically known as quercetin-3-O-α-L-arabinopyranoside, belongs to the flavonol subclass of flavonoids.[1][3] Its structure consists of the quercetin aglycone linked to an arabinose sugar moiety at the 3-hydroxyl position. The presence of the sugar moiety significantly influences its physicochemical properties, such as solubility and bioavailability, compared to its aglycone, quercetin. The biological activities of this compound are a subject of ongoing research, with studies indicating its potential as an antiplaque agent against Streptococcus mutans and its contribution to the hypoglycemic effects of guava leaf extracts.

Chemical Synthesis of this compound

The total synthesis of this compound, while not extensively detailed in publicly available literature, can be strategically approached based on established methods for flavonoid glycosylation. The primary challenge in the synthesis of flavonoid glycosides lies in the regioselective glycosylation of the polyhydroxylated aglycone. A common and effective strategy involves a multi-step process encompassing protection of the hydroxyl groups of quercetin, glycosylation with a suitable arabinose donor, and subsequent deprotection to yield the final product.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. The key disconnection is at the glycosidic bond, separating the quercetin aglycone from the arabinose sugar. To achieve regioselective glycosylation at the 3-OH position, the other hydroxyl groups of quercetin (5, 7, 3', and 4') must be protected.

Synthetic Strategy and Experimental Protocols

A likely synthetic route involves the following key steps:

-

Protection of Quercetin: The hydroxyl groups of quercetin, with the exception of the 3-OH group, are protected to prevent non-selective glycosylation. The 5-OH and 7-OH groups are less reactive due to hydrogen bonding and resonance, but protection is still necessary for high regioselectivity. Benzyl groups are commonly used as protecting groups due to their stability and ease of removal by hydrogenolysis.

-

Glycosylation: The protected quercetin is then reacted with a protected arabinose donor. A common method is the Koenigs-Knorr reaction, which utilizes a glycosyl halide (e.g., acetobromo-α-L-arabinose) as the donor and a heavy metal salt (e.g., silver carbonate or silver triflate) as a promoter.

-

Deprotection: The protecting groups on both the quercetin and arabinose moieties are removed to yield this compound. Benzyl groups are typically removed by catalytic hydrogenation.

Step 1: Synthesis of 3',4',5,7-Tetra-O-benzylquercetin (Protected Quercetin)

-

Materials: Quercetin, benzyl bromide, potassium carbonate, anhydrous N,N-dimethylformamide (DMF).

-

Procedure: To a solution of quercetin (1 eq) in anhydrous DMF, add anhydrous potassium carbonate (10 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (5 eq) dropwise and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3',4',5,7-tetra-O-benzylquercetin.

Step 2: Glycosylation to form 3-O-(2,3,4-tri-O-acetyl-α-L-arabinopyranosyl)-3',4',5,7-tetra-O-benzylquercetin

-

Materials: 3',4',5,7-Tetra-O-benzylquercetin, 2,3,4-tri-O-acetyl-α-L-arabinopyranosyl bromide (Arabinose Donor), silver carbonate, anhydrous dichloromethane (DCM), molecular sieves.

-

Procedure: To a solution of 3',4',5,7-tetra-O-benzylquercetin (1 eq) and 2,3,4-tri-O-acetyl-α-L-arabinopyranosyl bromide (1.5 eq) in anhydrous DCM, add activated molecular sieves (4 Å). Stir the mixture under an inert atmosphere at room temperature for 1 hour. Add silver carbonate (2 eq) and stir the reaction in the dark for 24-72 hours. Monitor the reaction by TLC. After completion, filter the reaction mixture through Celite and wash the filter cake with DCM. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the protected glycoside.

Step 3: Deprotection to Yield this compound

-

Materials: Protected glycoside from Step 2, palladium on carbon (10% Pd/C), methanol, ethyl acetate.

-

Procedure: Dissolve the protected glycoside (1 eq) in a mixture of methanol and ethyl acetate. Add 10% Pd/C (catalytic amount). Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours. Monitor the reaction by TLC. After completion, filter the catalyst through Celite and wash with methanol. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound.

| Step | Reactants | Reagents/Catalyst | Solvent | Yield (Estimated) |

| 1. Protection | Quercetin, Benzyl bromide | K₂CO₃ | DMF | 70-80% |

| 2. Glycosylation | Protected Quercetin, Arabinose Donor | Ag₂CO₃ | DCM | 50-60% |

| 3. Deprotection | Protected Glycoside | 10% Pd/C, H₂ | MeOH/EtOAc | 80-90% |

Table 1: Summary of Proposed Synthetic Steps for this compound and Estimated Yields. (Note: Yields are estimates based on similar reactions in the literature and would require experimental optimization).

Derivatization of this compound

The derivatization of this compound is a promising strategy to modulate its biological activity, improve its pharmacokinetic profile, and explore its structure-activity relationships (SAR). While specific derivatization of this compound is not widely reported, strategies can be inferred from the known chemistry of quercetin and other flavonoid glycosides.

Potential Derivatization Strategies

Potential sites for derivatization on the this compound molecule include the remaining free hydroxyl groups on the quercetin backbone (5-OH and 7-OH) and the hydroxyl groups of the arabinose moiety.

The free hydroxyl groups of this compound can be modified through esterification (e.g., acylation, benzoylation) or etherification (e.g., alkylation, prenylation). These modifications can alter the lipophilicity of the molecule, potentially enhancing its cell membrane permeability and bioavailability.

Additional sugar moieties could be attached to the remaining hydroxyl groups of the quercetin backbone or the arabinose unit. This could lead to the synthesis of novel di- or tri-glycosides with potentially altered biological activities and solubility profiles.

The 5-hydroxyl and 4-keto groups of the flavonoid scaffold are known to chelate metal ions. The formation of metal complexes with ions such as copper, zinc, or iron could lead to derivatives with enhanced antioxidant or other biological activities.

Experimental Considerations for Derivatization

The regioselective derivatization of this compound would require careful selection of protecting groups and reaction conditions. For instance, to selectively derivatize the hydroxyl groups of the arabinose moiety, the phenolic hydroxyls of the quercetin backbone would need to be protected first.

| Derivatization Strategy | Potential Reagents | Expected Outcome |

| Acylation | Acetic anhydride, pyridine | Increased lipophilicity |

| Alkylation | Alkyl halide, base | Altered solubility and bioavailability |

| Prenylation | Prenyl bromide, base | Enhanced membrane interaction |

| Further Glycosylation | Protected glycosyl donor, promoter | Novel glycosides with modified activity |

| Metal Complexation | Metal salts (e.g., CuCl₂, ZnCl₂) | Potential for enhanced bioactivity |

Table 2: Overview of Potential Derivatization Strategies for this compound.

Conclusion

This technical guide has outlined a plausible and detailed pathway for the chemical synthesis of this compound, based on established methodologies in flavonoid chemistry. Furthermore, it has explored potential derivatization strategies that can be employed to modify its structure and potentially enhance its therapeutic properties. The provided experimental protocols and conceptual diagrams are intended to serve as a valuable starting point for researchers in the field. Further experimental validation and optimization are necessary to establish robust and high-yielding synthetic and derivatization procedures for this compound. The continued exploration of the synthesis and modification of this natural product holds significant promise for the development of new therapeutic agents.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Pure Guaijaverin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaijaverin, a flavonoid glycoside also known as quercetin 3-O-α-L-arabinoside, is a natural bioactive compound predominantly found in the leaves of the guava plant (Psidium guajava L.).[1][2] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and potential anti-cancer properties.[3][4][5] This technical guide provides an in-depth overview of the core physicochemical properties of pure this compound, presents detailed experimental protocols for their determination, and visualizes its known interactions with key cellular signaling pathways. This document is intended to serve as a vital resource for researchers and professionals engaged in the study and development of this compound for therapeutic applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for pure this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₁₁ | [6][7] |

| Molecular Weight | 434.35 g/mol | [2][7][8][9] |

| Appearance | Light yellow to yellow solid | [8] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| CAS Number | 22255-13-6 | [3][6][8] |

Table 2: Solubility and Partitioning Characteristics of this compound

| Property | Value | Source |

| Solubility in Water | Sparingly soluble | [10] |

| Solubility in Organic Solvents | Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [3][8] |

| Predicted logP | 0.49 | [10] |

| Predicted pKa (Strongest Acidic) | 6.37 | [10] |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail the methodologies for key experiments.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Materials:

-

Pure this compound

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of pure this compound to a known volume of the solvent in a sealed container.

-

Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and centrifuge it to remove any remaining solid particles.

-

Dilute the supernatant appropriately and determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Determination of Acid Dissociation Constant (pKa) by UV-Metric Titration

The pKa value, which indicates the strength of an acid, can be determined for ionizable compounds like this compound using UV-metric titration.

Principle: The UV-Vis absorption spectrum of a compound changes as it ionizes. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be calculated.

Materials:

-

Pure this compound

-

A series of buffer solutions with known pH values

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

In a series of volumetric flasks, add a small, constant aliquot of the this compound stock solution.

-

Dilute each flask to the final volume with a different buffer solution, covering a wide pH range (e.g., pH 2 to 12).

-

Measure the UV-Vis absorption spectrum for each solution.

-

Identify a wavelength where the absorbance of the ionized and non-ionized forms of this compound differs significantly.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

The pKa value corresponds to the pH at which the absorbance is halfway between the minimum and maximum values on the resulting sigmoidal curve.

Signaling Pathway Interactions

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Modulation of Inflammatory and Immune Responses

This compound has been shown to influence key signaling pathways involved in inflammation and immune regulation.

1. NF-κB and MAPK Signaling Pathways:

This compound, as a component of guava leaf extract, has been implicated in the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3][5] These pathways are central to the inflammatory response, and their inhibition by this compound can lead to a reduction in the production of pro-inflammatory mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. The butanol fraction of guava (Psidium cattleianum Sabine) leaf extract suppresses MMP-2 and MMP-9 expression and activity through the suppression of the ERK1/2 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Flavonoid fraction of guava leaf extract attenuates lipopolysaccharide-induced inflammatory response via blocking of NF-κB signalling pathway in Labeo rohita macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Quantum Chemical Blueprint: A Technical Guide to the In-Silico Elucidation of Guaijaverin's Structure

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework for Guaijaverin Analysis

Quantum chemical calculations offer a powerful, non-experimental avenue to explore the molecular intricacies of compounds like this compound. These methods are instrumental in drug discovery and development for predicting molecular geometries, electronic structures, and reactivity.[6][7] For flavonoids, computational strategies are frequently employed to understand their antioxidant activity and to identify potential protein targets.[2][3][6]

The primary approach for a molecule of this compound's size and complexity would be Density Functional Theory (DFT), a robust method that provides a good balance between computational cost and accuracy for electronic structure calculations.[8][9]

Proposed Computational Methodology

A systematic quantum chemical study of this compound would involve a multi-step process, from initial structure preparation to in-depth analysis of its calculated properties.

Molecular Structure Preparation and Optimization

The initial step involves obtaining the 3D structure of this compound. This can be achieved by building the molecule in a molecular editor and performing an initial geometry optimization using a lower-level theory or molecular mechanics force field. The optimized structure then serves as the input for more accurate quantum chemical calculations.

Quantum Chemical Calculations

High-level geometry optimization and subsequent property calculations would be performed using DFT. A common and effective combination of functional and basis set for flavonoids is B3LYP with a 6-311++G** basis set.[5] This level of theory is well-suited for calculating the geometric and electronic properties of organic molecules.

Key Computational Steps:

-

Geometry Optimization: The molecular geometry of this compound would be fully optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequency calculations should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculations: A single-point energy calculation on the optimized geometry is then carried out to determine various electronic properties.

The logical workflow for these calculations is depicted below.

References

- 1. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 4. researchgate.net [researchgate.net]

- 5. A Systematic Computational Study on Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of Molecular Targets of Cancer Preventing Flavonoid Compounds Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Computational methods in drug discovery [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unraveling the In Vitro Antioxidant Mechanisms of Guaijaverin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaijaverin, a flavonoid glycoside predominantly found in the leaves of the guava plant (Psidium guajava L.), has garnered significant scientific interest for its potential therapeutic properties, particularly its antioxidant effects. As a quercetin-3-O-arabinoside, its chemical structure lends itself to potent free radical scavenging and modulation of cellular oxidative stress pathways. This technical guide provides an in-depth exploration of the in vitro antioxidant mechanisms of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of key signaling pathways to support further research and drug development endeavors.

The antioxidant activity of this compound is a cornerstone of its pharmacological potential, contributing to its reported anti-inflammatory, anti-cancer, and hepatoprotective effects. Understanding the precise mechanisms by which this compound mitigates oxidative stress at a molecular level is crucial for its development as a nutraceutical or therapeutic agent. This document synthesizes current in vitro findings to offer a comprehensive resource for the scientific community.

Direct Antioxidant Activity: Free Radical Scavenging

This compound exhibits potent direct antioxidant activity by donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals. This capacity is typically evaluated using several well-established in vitro assays.

Experimental Protocols

This assay is based on the reduction of the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.[1]

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

This compound standard or extract

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol and protect it from light.[1]

-

Prepare serial dilutions of this compound and the positive control in the same solvent.

-

Add a defined volume of each sample dilution to a microplate well or cuvette.[1]

-

Add an equal volume of the DPPH working solution to each well and mix thoroughly.[1]

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).[1]

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[4]

-

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Reagents and Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or ethanol

-

This compound standard or extract

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate or cuvettes

-

Spectrophotometer

-

-

Procedure:

-

Prepare a 7 mM ABTS stock solution in water.[5]

-

Prepare a 2.45 mM potassium persulfate stock solution in water.[5]

-

Mix the two stock solutions in equal quantities and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[5][6]

-

Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

-

Prepare serial dilutions of this compound and the positive control.

-

Add a small volume of the sample dilution to a microplate well or cuvette, followed by the diluted ABTS•+ solution.[7]

-

Incubate at room temperature for a specific time (e.g., 6 minutes).[8]

-

Measure the absorbance at 734 nm.[6]

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagents and Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound standard or extract

-

Positive control (e.g., Ferrous sulfate, Ascorbic acid)

-

96-well microplate or cuvettes

-

Spectrophotometer

-

Water bath (37°C)

-

-

Procedure:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[9]

-

Pre-warm the FRAP reagent to 37°C.[10]

-

Prepare serial dilutions of this compound and the positive control.

-

Add a small volume of the sample dilution to a microplate well or cuvette.

-

Add a larger volume of the pre-warmed FRAP reagent and mix.[11]

-

Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).[9][11]

-

Create a standard curve using a known concentration of FeSO₄.

-

Express the results as FRAP values (in µM Fe(II) equivalents).

-

Quantitative Data on Antioxidant Activity

While specific IC50 values for isolated this compound are not always available in the literature, studies on guava leaf extracts, where this compound is a major component, provide strong evidence of its antioxidant potential.

| Assay | Sample | IC50 Value | Reference |

| DPPH | Methanolic extract of P. guajava leaves | 45.52 µg/mL | [4] |

| DPPH | Spray dried extracts of P. guajava leaves | 7.96 - 8.11 µg/mL | [12] |

| DPPH | Quercetin (related flavonoid) | 1.20 ± 0.02 µg/mL | [13] |

| Hydroxyl Radical Scavenging | Hydroethanolic extract of P. guajava | 214 µg/mL | [14] |

| Ferrous Reducing Activity | Hydroethanolic extract of P. guajava | 206 µg/mL | [14] |

| Chemiluminescence (in neutrophils) | Spray dried extracts of P. guajava leaves | 5.42 - 6.50 µg/mL | [12] |

Note: The antioxidant activity of extracts is attributed to a mixture of compounds, including this compound, quercetin, morin, and various phenolic acids.[9][13][15]

Experimental Workflow for Antioxidant Assays

Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, this compound and its related compounds in guava extracts exert antioxidant effects by modulating key intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of activators, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective genes.

Studies on related compounds and extracts suggest that this compound likely contributes to the activation of this pathway. For instance, Guavinoside B, another compound from guava, has been shown to up-regulate Nrf2, GCLC, and NQO1 expression.[16] Proanthocyanidins, a class of flavonoids, activate the Nrf2/ARE pathway by inhibiting the ubiquitinated degradation of Nrf2.[17][18]

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. DPPH Radical Scavenging Assay [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 6. pubcompare.ai [pubcompare.ai]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant and Anti-Cytotoxicity Effect of Phenolic Extracts from Psidium guajava Linn. Leaves by Novel Assisted Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. Assessment of antioxidant activity of spray dried extracts of Psidium guajava leaves by DPPH and chemiluminescence inhibition in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Guavinoside B from Psidium guajava alleviates acetaminophen-induced liver injury via regulating the Nrf2 and JNK signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 17. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scienceopen.com [scienceopen.com]

Guaijaverin: A Phytochemical Lynchpin in Traditional Medicine and Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Foreword

For centuries, Psidium guajava L., the common guava, has been a cornerstone of traditional and folk medicine across the globe, employed to treat a wide array of ailments from gastrointestinal distress to inflammatory conditions. Modern phytochemical research has identified a host of bioactive compounds within the leaves, fruits, and bark of this versatile plant. Among these, the flavonoid glycoside guaijaverin (quercetin-3-O-α-L-arabinopyranoside) has emerged as a significant contributor to the plant's therapeutic efficacy. This technical guide provides an in-depth exploration of this compound's role in traditional medicine, supported by contemporary scientific validation. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its biological activities, underlying mechanisms of action, and relevant experimental methodologies.

Ethnobotanical Significance and Traditional Applications

The leaves of Psidium guajava, a primary source of this compound, are the most commonly utilized part of the plant in traditional medicine. Decoctions, infusions, and crude extracts of guava leaves have been empirically used to address a variety of health concerns.

Traditional Uses of Psidium guajava (Source of this compound)

| Traditional Use | Part of Plant Used | Common Form of Preparation | Geographic Regions of Use |

| Diarrhea and Dysentery | Leaves, Fruit | Decoction, Infusion | Worldwide (Latin America, Africa, Asia)[1][2] |

| Stomachache and Indigestion | Leaves | Decoction | Latin America, Africa, Asia[3] |

| Cough and Respiratory Ailments | Leaves | Decoction, Infusion | Worldwide[4][5] |

| Wound Healing and Skin Infections | Leaves | Poultice, Extract Application | India, Latin America[1] |

| Oral Health (mouthwash) | Leaves | Decoction | Southeast Asia |

| Diabetes Management | Leaves | Tea, Decoction | East Asia, Africa |

| Inflammatory Conditions | Leaves | Poultice, Decoction | Africa[6] |

Pharmacological Activities and Mechanisms of Action

Scientific investigations have begun to elucidate the molecular mechanisms that underpin the traditional uses of this compound-containing guava extracts. These studies reveal a spectrum of biological activities, positioning this compound as a promising candidate for further drug development.

Antimicrobial and Antiplaque Activity

A prominent traditional use of guava leaves is in the treatment of infections, particularly those affecting the gastrointestinal tract and oral cavity. This compound has been identified as a key antimicrobial agent.

Mechanism of Action: this compound exhibits potent antiplaque activity, notably against Streptococcus mutans, a primary causative agent of dental caries. Its mechanism involves reducing the cell-surface hydrophobicity of the bacteria, thereby impeding their adhesion to tooth surfaces[7]. This is achieved by binding to cell surface proteins[7].

Quantitative Data: Antimicrobial Activity of this compound

| Microorganism | Assay | Activity Metric | Result | Reference |

| Streptococcus mutans (CLSM 001) | Broth Microdilution | MIC | 2 mg/mL | [7] |

| Streptococcus mutans (MTCC 1943) | Broth Microdilution | MIC | 4 mg/mL | [7] |

| Bacillus cereus | Broth Microdilution | MIC | 250-300 µg/mL | [8] |

| Salmonella enteritidis | Broth Microdilution | MIC | 200 µg/mL | [8] |

Anti-Diarrheal Activity

The widespread use of guava leaf extracts for diarrhea is supported by preclinical studies. While direct dose-response data for pure this compound is limited, the anti-diarrheal effects of the extracts are well-documented.

Mechanism of Action: The anti-diarrheal properties are attributed to the synergistic action of flavonoids, like this compound, and tannins. These compounds are thought to reduce intestinal motility and inhibit hydroelectrolyte secretion[2]. Studies in animal models have demonstrated that guava leaf extracts can significantly reduce the frequency of defecation and the severity of diarrhea in castor oil-induced models[9][10].

Quantitative Data: Anti-Diarrheal Activity of P. guajava Leaf Extract

| Animal Model | Extract Type | Dosage | Effect | Reference |

| Rats | Aqueous | 50-400 mg/kg p.o. | Dose-dependent protection against castor oil-induced diarrhea | [9] |

| Rats | Ethanolic | 500 & 1000 mg/kg | Significant reduction in frequency and weight of wet stool | [11] |

| Rats | Aqueous | 50 & 100 mg/kg | Restoration of normal kidney weight and serum electrolytes in diarrheal rats | [10] |

Anti-Inflammatory Activity

Traditional application of guava leaves for inflammatory conditions is substantiated by modern research demonstrating the modulation of key inflammatory signaling pathways.

Mechanism of Action: Guava leaf extracts have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Signaling Pathway: Anti-Inflammatory Action of this compound-Containing Extract

Caption: this compound inhibits inflammatory responses by targeting IKK and MAPK pathways.

Quantitative Data: Anti-Inflammatory Activity of P. guajava Leaf Extract

| Assay | Extract Type | Metric | Result | Reference |

| Carrageenan-induced rat paw edema | Ethanolic | % Inhibition (500 mg/kg) | Significant, comparable to aspirin | [6] |

| Heat-induced egg albumin denaturation | Aqueous | IC50 | 15.625 µg/mL | [12] |

| Heat-induced bovine serum albumin denaturation | Aqueous | IC50 | 50 µg/mL | [12][13] |

Anticancer and Antiviral Activities

Emerging research points to the potential of this compound and related compounds in oncology and virology.

Mechanism of Action: Guava leaf extracts have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HT-29), and prostate cancer cells.[14][15][16] The proposed mechanisms include the inhibition of the NF-κB pathway and the induction of apoptosis. In terms of antiviral activity, guava extracts have shown inhibitory effects against influenza A virus (H1N1) by inhibiting viral hemagglutination and neuraminidase activity.[4][5] Furthermore, guava flavonoid glycosides have been found to inhibit influenza A virus replication by activating the p53 signaling pathway.[17]

Quantitative Data: Anticancer and Antiviral Activity of P. guajava Extracts

| Activity | Cell Line/Virus | Extract Type | Metric | Result | Reference |

| Anticancer | MCF-7 (Breast Cancer) | Dichloromethane:Methanol | IC50 | 55 µg/mL | [14] |

| Anticancer | HT-29 (Colon Cancer) | - | IC50 | < 100 µg/mL | [16] |

| Antiviral | Influenza A (H1N1) | Aqueous (Tea) | IC50 | 0.05% | [4][5] |

Experimental Protocols

Isolation and Purification of this compound from P. guajava Leaves

This protocol outlines a general procedure for the extraction and isolation of this compound.

Workflow: Isolation and Purification of this compound

Caption: A general workflow for the isolation and purification of this compound from guava leaves.

Methodology:

-

Extraction: Dried and powdered guava leaves are macerated in 90% aqueous methanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds and enrich the flavonoid fraction in the ethyl acetate layer.

-

Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions rich in this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Determination of Minimum Inhibitory Concentration (MIC)

Methodology:

-

Bacterial Culture: The test bacterium is cultured in a suitable broth medium (e.g., Mueller-Hinton broth) overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

-

Serial Dilution: A two-fold serial dilution of this compound (dissolved in a suitable solvent like DMSO and then diluted in broth) is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

Methodology:

-

Cell Culture: A stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc) is cultured under standard conditions.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: NF-κB activation is induced by adding a stimulant such as TNF-α or lipopolysaccharide (LPS).

-

Incubation: The cells are incubated for a further period (e.g., 6-24 hours) to allow for luciferase expression.

-

Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. The reduction in luciferase activity in this compound-treated cells compared to stimulated, untreated cells indicates NF-κB inhibition.

MAPK Signaling Pathway Analysis (Western Blot)

Methodology:

-

Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages) are treated with this compound and/or an inflammatory stimulus (e.g., LPS) for a defined period.

-

Protein Extraction: Total cellular proteins are extracted using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with antibodies for the total forms of the respective MAPK proteins to ensure equal protein loading.

Future Perspectives and Conclusion

This compound stands as a testament to the value of ethnobotanical knowledge in guiding modern scientific inquiry. Its demonstrated antimicrobial, anti-diarrheal, and anti-inflammatory properties provide a molecular basis for the traditional uses of guava leaves. The elucidation of its mechanisms of action, particularly the modulation of key signaling pathways like NF-κB and MAPK, opens new avenues for the development of novel therapeutics.

For drug development professionals, this compound represents a promising lead compound. Further research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a clear dose-response relationship in vivo.

-

Target Identification and Validation: To pinpoint the specific molecular targets of this compound within the identified signaling pathways.

-

Lead Optimization: To synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

-

Clinical Trials: To evaluate the safety and efficacy of this compound or this compound-rich extracts in human subjects for the treatment of infectious diarrhea, inflammatory disorders, and potentially other conditions.

References

- 1. A randomized open label efficacy clinical trial of oral guava leaf decoction in patients with acute infectious diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidiarrheal effect of Psidium guajava L. extract in acute diarrhea: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Newer insights into the mechanism of action of Psidium guajava L. leaves in infectious diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral effects of Psidium guajava Linn. (guava) tea on the growth of clinical isolated H1N1 viruses: its role in viral hemagglutination and neuraminidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A study of the anti-inflammatory effect of the leaves of Psidium guajava Linn. on experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. doc-developpement-durable.org [doc-developpement-durable.org]

- 9. Antidiarrhoeal activity of Psidium guajava Linn. (Myrtaceae) leaf aqueous extract in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antidiarrheal and protein conservative activities of Psidium guajava in diarrheal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. davidpublisher.com [davidpublisher.com]

- 12. phytojournal.com [phytojournal.com]

- 13. researchgate.net [researchgate.net]

- 14. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Guava flavonoid glycosides prevent influenza A virus infection via rescue of P53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Guaijaverin on Normal Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaijaverin (quercetin 3-O-α-L-arabinopyranoside) is a flavonoid predominantly found in the leaves of the guava tree (Psidium guajava).[1] While extensively investigated for its potential as an anti-cancer and anti-plaque agent, a comprehensive understanding of its safety profile, particularly its effects on non-cancerous (normal) cells, is crucial for its development as a therapeutic agent.[1][2] This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, with a focus on its effects on normal cell lines. Due to the limited availability of data on pure this compound, this guide also incorporates findings from studies on P. guajava leaf extracts, which are rich in this flavonoid. This approach offers valuable insights, while also highlighting the need for further research with the isolated compound.

Determining the cytotoxicity of a compound is a critical early step in the preclinical phase of drug development.[3] These assays provide key insights into potential adverse effects, helping to save time and resources by identifying compounds with unfavorable safety profiles early on.[3] In vitro cytotoxicity assays are essential preclinical tools for evaluating the toxic effects of compounds on cell viability and function.[4]

Data on Cytotoxicity of Psidium guajava Extracts on Normal Cell Lines

The following table summarizes the available quantitative data on the cytotoxicity of P. guajava extracts on various normal cell lines. It is important to note that these extracts contain a mixture of phytochemicals, including but not limited to this compound. The IC50 value represents the concentration of the extract required to inhibit the growth of 50% of the cell population. A higher IC50 value generally indicates lower cytotoxicity.

| Normal Cell Line | Extract Type | IC50 (µg/mL) | Key Findings | Reference |

| Vero (Monkey Kidney Epithelial Cells) | Methanolic Extract of G. applanatum | > 100 | The extract showed no significant toxicity to Vero cells at the tested concentrations. | [5] |

| Madin-Darby Canine Kidney (MDCK) | Petroleum Ether Extract | Cytotoxic (IC50 not specified) | The extract that was effective against cancer cell lines also showed cytotoxicity to this non-malignant cell line. | [6] |

| Human Gingival Fibroblasts (HGF-1) | Ethanolic Extract | High Viability at 0.24 mg/mL | Cytotoxicity was dose-dependent, with low concentrations showing no significant effect. | [7] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Ethanolic Extract | High Viability at 0.24 mg/mL | Similar to HGF-1, the extract showed a dose-dependent cytotoxic effect. | [7] |

| CCD-45 SK (Human Skin Fibroblasts) | Essential Oil | 0.1 mg/mL | The essential oil was found to be cytotoxic to these normal skin cells. | [8] |

In some studies, P. guajava extracts have demonstrated protective effects. For instance, an ethanolic leaf extract and its quercetin fraction were found to reduce CCl4-induced cytotoxicity in HepG2 cells, a human liver cell line.[9][10]

Experimental Protocols

The following sections detail the methodologies for key experiments in cytotoxicity screening.

Cell Culture and Maintenance

A crucial aspect of in vitro cytotoxicity testing is the proper maintenance of cell cultures.

-

Cell Lines: Normal (non-cancerous) cell lines are used. Examples include Vero (monkey kidney epithelial cells), Madin-Darby Canine Kidney (MDCK) cells, human gingival fibroblasts (HGF-1), and peripheral blood mononuclear cells (PBMCs).[6][7]

-

Culture Medium: The choice of culture medium is specific to the cell line. Generally, it consists of a basal medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM, or RPMI-1640) supplemented with fetal bovine serum (FBS, typically 10%), and antibiotics (e.g., penicillin-streptomycin) to prevent bacterial contamination.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a controlled atmosphere of 5% CO2.

-

Subculturing: Adherent cells are passaged upon reaching 80-90% confluency. This involves washing with a phosphate-buffered saline (PBS) solution, followed by detachment using a trypsin-EDTA solution. The cell suspension is then diluted with fresh medium and seeded into new culture flasks.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11]

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density (e.g., 1-5 x 10^4 cells per well) and allowed to adhere overnight in the incubator.[6]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the extract. A control group receives only the vehicle (e.g., DMSO) used to dissolve the compound.

-

Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined from the dose-response curve.

Visualizations: Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a test compound like this compound.

Hypothetical Signaling Pathway for Flavonoid-Induced Cytotoxicity

While the precise signaling pathways for this compound's cytotoxicity in normal cells are not yet fully elucidated, flavonoids can induce apoptosis through various mechanisms. The diagram below presents a hypothetical pathway.

Conclusion and Future Directions

The preliminary data, primarily from Psidium guajava leaf extracts, suggest that this compound and related compounds may exhibit dose-dependent cytotoxicity towards normal cell lines. At lower concentrations, the effects appear to be minimal in some cell types, and in certain contexts, these extracts have even shown protective properties. However, the cytotoxicity observed in cell lines like MDCK and CCD-45 SK at higher concentrations warrants further investigation.[6][8]

A significant gap in the current research is the lack of comprehensive cytotoxicity data for pure, isolated this compound on a broad panel of normal human cell lines. Future studies should focus on:

-

Testing Pure this compound: Evaluating the cytotoxicity of isolated this compound to obtain a precise IC50 value and understand its intrinsic effects.

-

Expanding the Panel of Normal Cell Lines: Utilizing a wider range of normal human cell lines from different tissues (e.g., liver, kidney, neuronal cells) to assess tissue-specific toxicity.

-

Elucidating Mechanisms of Action: Investigating the specific signaling pathways involved in this compound-induced cytotoxicity or protection in normal cells.

-

In Vivo Toxicity Studies: Progressing to animal models to evaluate the systemic toxicity and safety profile of this compound.

By addressing these research gaps, a clearer understanding of the safety profile of this compound can be established, which is essential for its potential translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity of Peruvian propolis and Psidium guajava on human gingival fibroblasts, PBMCs and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Psidium guajava Leaf Extracts and Their Quercetin Protect HepG2 Cell Lines Against CCL4 Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Unveiling the Molecular Targets of Guaijaverin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the identified and putative protein targets of Guaijaverin (quercetin-3-O-α-L-arabinopyranoside), a flavonoid with a growing body of research highlighting its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this compound.

Identified Protein Targets and Quantitative Data

This compound has been demonstrated to interact with several protein targets, primarily through in vitro enzyme inhibition assays and in silico docking studies. The following table summarizes the available quantitative data on these interactions.

| Target Protein | Assay Type | Organism/Cell Line | Quantitative Metric | Value | Reference(s) |

| Urease | Enzyme Inhibition | Jack Bean | IC50 | 120 µM | [1] |

| Aldose Reductase | Enzyme Inhibition | Rat Lens | IC50 | 0.18 µM | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Putative Protein Targets from In Silico Studies

Computational docking studies have predicted the interaction of this compound with several other protein targets relevant to various disease pathways. While experimental validation and quantitative binding data are still needed, these findings provide a strong basis for future research.

| Putative Target Protein | Methodology | Therapeutic Relevance | Reference(s) |

| Dipeptidyl peptidase-IV (DPP-IV) | Molecular Docking | Diabetes | [2] |

| Peroxisome proliferator-activated receptor gamma (PPARγ) | Molecular Docking | Diabetes, Inflammation | [2] |

| Glucose transporter 4 (GLUT4) | Molecular Docking | Diabetes | [2] |

Modulation of Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and immune responses.

-

STAT1/STAT6 Pathway: In studies on allergic responses, this compound has been observed to influence the phosphorylation status of STAT1 and STAT6, key transcription factors in the Th1/Th2 immune response.

-

NF-κB Pathway: Research indicates that flavonoid fractions containing this compound can inhibit the NF-κB signaling pathway, a central regulator of inflammation, by preventing the degradation of IκBα.[3]

Detailed Experimental Protocols

The identification and validation of this compound's protein targets involve a range of experimental techniques. Below are detailed methodologies for key assays.

Urease Inhibition Assay (Spectrophotometric)

This protocol is a standard method for determining the urease inhibitory activity of a compound like this compound.

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer (pH 7.4)

-

Phenol-hypochlorite reagent (Berthelot's reagent)

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of different concentrations of this compound solution.

-

Add 25 µL of jack bean urease solution to each well and incubate at 37°C for 30 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and develop the color by adding 50 µL of phenol reagent (Reagent A of Berthelot's reagent) and 50 µL of hypochlorite reagent (Reagent B of Berthelot's reagent).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

STAT1 Phosphorylation Western Blot Assay

This protocol describes the detection of changes in STAT1 phosphorylation in response to treatment with this compound.

Materials:

-

Cell line of interest (e.g., macrophages, lymphocytes)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-total-STAT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with different concentrations of this compound for a specified time. A positive control (e.g., IFN-γ) should be included.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of this compound on NF-κB transcriptional activity.[4][5][6][7]

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

This compound

-

Stimulating agent (e.g., TNF-α, LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a defined period.

-

Stimulate the cells with an NF-κB activating agent (e.g., TNF-α).

-

After the stimulation period, lyse the cells.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.

-

Calculate the percentage of inhibition of NF-κB activity by this compound.

GLUT4 Translocation Assay in 3T3-L1 Adipocytes

This protocol outlines a method to assess the effect of this compound on insulin-stimulated glucose transporter 4 (GLUT4) translocation to the plasma membrane.[8][9][10]

Materials:

-

Differentiated 3T3-L1 adipocytes

-

This compound

-

Insulin

-

Krebs-Ringer-HEPES (KRH) buffer

-

Primary antibody against the external epitope of GLUT4

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Serum-starve the differentiated adipocytes for 2-4 hours in KRH buffer.

-

Treat the cells with different concentrations of this compound for a specified time.

-

Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes to induce GLUT4 translocation.

-